molecular formula C12H24O2 B14475287 (Decyloxy)acetaldehyde CAS No. 72894-07-6

(Decyloxy)acetaldehyde

Cat. No.: B14475287
CAS No.: 72894-07-6
M. Wt: 200.32 g/mol
InChI Key: SWBGVIRRFYDZBQ-UHFFFAOYSA-N
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Description

2-Decoxyacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a decyl group (a ten-carbon chain) attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decoxyacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-decoxyethanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde .

Another method involves the hydroformylation of 1-decene, followed by selective oxidation. This process requires a rhodium-based catalyst and high-pressure conditions to add a formyl group to the terminal carbon of the alkene, forming 2-decoxyacetaldehyde .

Industrial Production Methods

On an industrial scale, 2-decoxyacetaldehyde can be produced through the hydroformylation process mentioned above. This method is preferred due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Decoxyacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Addition: Alcohols in the presence of an acid catalyst.

Major Products Formed

    Oxidation: 2-Decoxyacetic acid.

    Reduction: 2-Decoxyethanol.

    Nucleophilic Addition: Hemiacetals and acetals.

Mechanism of Action

The mechanism of action of 2-decoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to participate in various biochemical pathways, including the formation of Schiff bases with amines and the reduction to alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decoxyacetaldehyde is unique due to its specific structure, which combines a long hydrophobic decyl chain with a reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

72894-07-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-decoxyacetaldehyde

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h10H,2-9,11-12H2,1H3

InChI Key

SWBGVIRRFYDZBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC=O

Origin of Product

United States

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